molecular formula C22H31NO B11092235 Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Cat. No.: B11092235
M. Wt: 325.5 g/mol
InChI Key: ZWUZLOVXSXVGCM-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE is a compound that features a unique structure combining an adamantane moiety with a benzamide group Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique chemical properties The tert-butylbenzamide group adds further complexity and potential for diverse chemical interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method involves the use of adamantane-1-carbaldehyde and 4-tert-butylbenzamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and catalysts like copper(II) acetate. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins. The benzamide group can interact with various functional groups on the target molecules, potentially disrupting their normal function. This compound may affect pathways involved in cell signaling, enzyme activity, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOBENZAMIDE:

    N-[(ADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE: Features a methyl group instead of a tert-butyl group, affecting its chemical properties and interactions.

    N-[(ADAMANTAN-1-YL)METHYL]-4-CHLOROBENZAMIDE:

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE stands out due to the presence of the tert-butyl group, which can enhance its hydrophobicity and stability. This unique combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C22H31NO/c1-21(2,3)19-6-4-18(5-7-19)20(24)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h4-7,15-17H,8-14H2,1-3H3,(H,23,24)

InChI Key

ZWUZLOVXSXVGCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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